molecular formula C9H12N2O B1510290 1-(6-Methoxypyridin-3-yl)cyclopropanamine CAS No. 1060806-98-5

1-(6-Methoxypyridin-3-yl)cyclopropanamine

Cat. No.: B1510290
CAS No.: 1060806-98-5
M. Wt: 164.2 g/mol
InChI Key: NLCVUPUPJBMTQU-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridin-3-yl)cyclopropanamine is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
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Biological Activity

1-(6-Methoxypyridin-3-yl)cyclopropanamine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, structural characteristics, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropanamine moiety linked to a methoxypyridine ring. Its molecular formula is C10_{10}H12_{12}N2_2O, with a molecular weight of approximately 200.66 g/mol. The compound is notable for its specific substitution pattern on the pyridine ring, which may enhance its biological activity compared to other derivatives.

PropertyValue
Molecular FormulaC10_{10}H12_{12}N2_2O
Molecular Weight200.66 g/mol
CAS Number1956355-42-2

Biological Activities

Research indicates that this compound and its hydrochloride form exhibit significant biological activities, including:

Neuroprotective Studies

A study focused on the neuroprotective potential of compounds similar to this compound demonstrated that these compounds could inhibit neuroinflammation and promote neuronal survival in cellular models of neurodegeneration. The mechanisms involved include modulation of signaling pathways associated with cell survival and apoptosis.

Antimicrobial Activity Assessment

Although direct studies on the antimicrobial effects of this compound are scarce, analogs have shown promising results against various bacterial strains. For instance, related methoxypyridine derivatives have been evaluated for their minimum inhibitory concentrations (MICs), revealing effective bactericidal properties .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberMolecular FormulaBiological Activity
This compound1956355-42-2C10_{10}H12_{12}N2_2ONeuroprotective potential
1-(2-Methoxypyridin-3-yl)cyclopropanamineN/ASimilarAntimicrobial activity
1-(4-Methoxypyridin-3-yl)cyclopropanamineN/ASimilarAntimicrobial activity

Future Directions

The unique characteristics of this compound warrant further exploration within medicinal chemistry. Future research should focus on:

  • In-depth Pharmacological Studies : Detailed investigations into the pharmacokinetics and pharmacodynamics of this compound will be essential to fully elucidate its therapeutic potential.
  • Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activities will provide insights into its application in treating various diseases.

Properties

IUPAC Name

1-(6-methoxypyridin-3-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-12-8-3-2-7(6-11-8)9(10)4-5-9/h2-3,6H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCVUPUPJBMTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743140
Record name 1-(6-Methoxypyridin-3-yl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060806-98-5
Record name 1-(6-Methoxy-3-pyridinyl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060806-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methoxypyridin-3-yl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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